molecular formula C11H6BrN B189789 5-Bromonaphthalene-1-carbonitrile CAS No. 129278-20-2

5-Bromonaphthalene-1-carbonitrile

Cat. No.: B189789
CAS No.: 129278-20-2
M. Wt: 232.08 g/mol
InChI Key: WSZJIUYVNILRNV-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and a nitrile group at the 1st position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromonaphthalene-1-carbonitrile typically involves a multi-step process. One common method is the bromination of naphthalene followed by the introduction of the nitrile group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitrile group can then be introduced via a Sandmeyer reaction, where the brominated naphthalene is treated with copper(I) cyanide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromonaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromonaphthalene-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromonaphthalene-1-carbonitrile largely depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited .

Comparison with Similar Compounds

  • 8-Bromonaphthalene-1-carbonitrile
  • 5-Chloronaphthalene-1-carbonitrile
  • 5-Iodonaphthalene-1-carbonitrile

Comparison: 5-Bromonaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZJIUYVNILRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562723
Record name 5-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129278-20-2
Record name 5-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromonaphthalene-1-carbonitrile
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